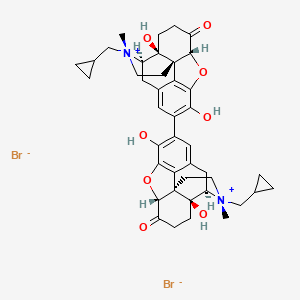
2,2'-Bis(N-Methyl Naltrexone) Dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(N-Methyl Naltrexone) Dibromide involves the methylation of naltrexone followed by bromination. The process typically starts with naltrexone, which is methylated to form N-Methyl Naltrexone. This intermediate is then reacted with bromine to yield the final product .
Industrial Production Methods
Industrial production of 2,2’-Bis(N-Methyl Naltrexone) Dibromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pH, and reaction time to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Bis(N-Methyl Naltrexone) Dibromide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, hydrogen for reduction, and various oxidizing agents for oxidation. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, bromination of N-Methyl Naltrexone yields 2,2’-Bis(N-Methyl Naltrexone) Dibromide .
Applications De Recherche Scientifique
2,2’-Bis(N-Methyl Naltrexone) Dibromide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on opioid receptors and neurotransmission.
Medicine: Investigated for its potential in pain management and addiction treatment.
Industry: Used in the development of new pharmaceuticals and as an impurity reference material.
Mécanisme D'action
The mechanism of action of 2,2’-Bis(N-Methyl Naltrexone) Dibromide involves its interaction with opioid receptors. It acts as an antagonist, blocking the effects of opioids by binding to the mu-opioid receptors. This prevents the euphoric effects associated with opioid use and helps in the treatment of opioid dependence .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Methylnaltrexone: A quaternary derivative of naltrexone used to treat opioid-induced constipation.
Naltrexone: An opioid antagonist used to treat opioid and alcohol dependence.
Uniqueness
2,2’-Bis(N-Methyl Naltrexone) Dibromide is unique due to its specific chemical structure, which allows it to interact with opioid receptors in a distinct manner. This makes it particularly useful in neurology and pain management research .
Propriétés
Formule moléculaire |
C42H50Br2N2O8 |
|---|---|
Poids moléculaire |
870.7 g/mol |
Nom IUPAC |
(3R,4R,4aS,7aR,12bS)-10-[(3R,4R,4aS,7aR,12bR)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-10-yl]-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;dibromide |
InChI |
InChI=1S/C42H48N2O8.2BrH/c1-43(19-21-3-4-21)13-11-39-31-23-15-25(33(47)35(31)51-37(39)27(45)7-9-41(39,49)29(43)17-23)26-16-24-18-30-42(50)10-8-28(46)38-40(42,32(24)36(52-38)34(26)48)12-14-44(30,2)20-22-5-6-22;;/h15-16,21-22,29-30,37-38,49-50H,3-14,17-20H2,1-2H3;2*1H/t29-,30-,37+,38+,39-,40+,41-,42-,43-,44-;;/m1../s1 |
Clé InChI |
XPJNWEWLFZNHHR-MOWZEBMDSA-N |
SMILES isomérique |
C[N@@+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=CC(=C(C(=C35)O4)O)C6=C(C7=C8C(=C6)C[C@@H]9[C@]1([C@@]8(CC[N@+]9(C)CC2CC2)[C@@H](O7)C(=O)CC1)O)O)O)CC1CC1.[Br-].[Br-] |
SMILES canonique |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=CC(=C(C(=C35)O4)O)C6=C(C7=C8C(=C6)CC9C1(C8(CC[N+]9(C)CC2CC2)C(O7)C(=O)CC1)O)O)O)CC1CC1.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















